molecular formula C20H24N2O5S B2435713 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide CAS No. 887218-92-0

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide

Cat. No.: B2435713
CAS No.: 887218-92-0
M. Wt: 404.48
InChI Key: QNCPIQNEYVDNBX-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a benzo[d][1,3]dioxole moiety, a morpholine ring, and a sulfonamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole core, the introduction of the morpholine ring, and the attachment of the sulfonamide group. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors and morpholine in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole moiety.

    Reduction: Amines derived from the reduction of the sulfonamide group.

    Substitution: Substituted morpholine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: Compounds with similar benzo[d][1,3]dioxole cores but different substituents.

    Morpholine derivatives: Compounds containing the morpholine ring with various functional groups.

    Sulfonamide derivatives: Compounds with sulfonamide groups attached to different aromatic or aliphatic moieties.

Uniqueness

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-4-methylbenzenesulfonamide is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of the benzo[d][1,3]dioxole moiety, morpholine ring, and sulfonamide group in a single molecule allows for diverse interactions with biological targets and chemical reagents .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-15-2-5-17(6-3-15)28(23,24)21-13-18(22-8-10-25-11-9-22)16-4-7-19-20(12-16)27-14-26-19/h2-7,12,18,21H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCPIQNEYVDNBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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